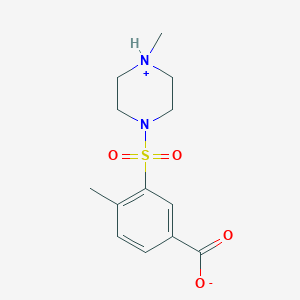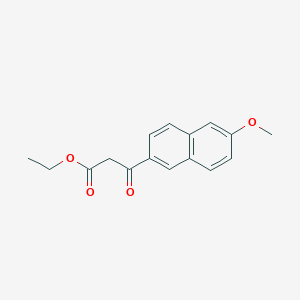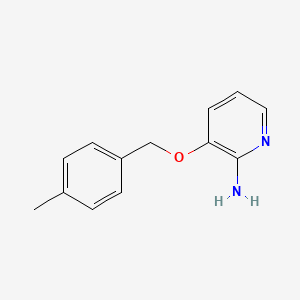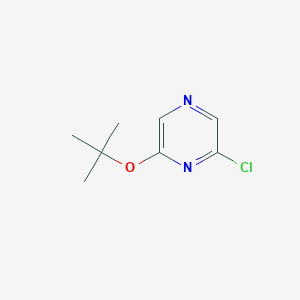![molecular formula C12H16OS B7816034 Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- CAS No. 15560-11-9](/img/structure/B7816034.png)
Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-, also known as 1-[4-(2-methylpropyl)phenyl]ethanone, is an organic compound with the molecular formula C12H16O and a molecular weight of 176.26 g/mol. This compound is a derivative of acetophenone and is commonly used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Thiophenol Derivatization: The compound can be synthesized by reacting 4-(2-methylpropyl)phenol with thiophenol under acidic conditions.
Friedel-Crafts Acylation: Another method involves the acylation of 4-(2-methylpropyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: The industrial production of Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- typically involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- can undergo oxidation to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially with strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: 4-(2-methylpropyl)benzoic acid.
Reduction: 4-(2-methylpropyl)phenol.
Substitution: 4-(2-methylpropyl)thiophenol.
Scientific Research Applications
Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- is widely used in scientific research due to its unique chemical properties. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In biology, it is used as a probe to study enzyme mechanisms and metabolic pathways. In medicine, it is explored for its potential anti-inflammatory and analgesic properties. In industry, it is utilized in the production of fragrances and flavors.
Mechanism of Action
The mechanism by which Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the modulation of biochemical processes. Its anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
4-Isobutylacetophenone 2. 4-(1-methyl-2-propenyl)phenyl]ethanone 3. 1-(4-(2-methylpropyl)phenyl)ethanone
Properties
IUPAC Name |
1-[4-(2-methylpropylsulfanyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRCFFWVBUFQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=CC=C(C=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480689 |
Source


|
| Record name | Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15560-11-9 |
Source


|
| Record name | 1-[4-[(2-Methylpropyl)thio]phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15560-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(aminomethyl)phenyl]-N-cyclohexylmethanesulfonamide](/img/structure/B7815967.png)

![2-[(3-Fluorophenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7815990.png)









